molecular formula C17H16N4O2 B2859313 1-(2-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 890645-57-5

1-(2-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2859313
CAS No.: 890645-57-5
M. Wt: 308.341
InChI Key: GOHOJAPDPLDLDT-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at position 1 with a 2-methoxyphenyl group, at position 5 with a methyl group, and at position 4 with an N-phenyl carboxamide moiety. The 2-methoxy group on the phenyl ring may influence electronic effects and steric interactions, while the N-phenyl carboxamide contributes to solubility and target binding .

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-16(17(22)18-13-8-4-3-5-9-13)19-20-21(12)14-10-6-7-11-15(14)23-2/h3-11H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHOJAPDPLDLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyphenyl halide and a suitable nucleophile.

    Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or methyl sulfonates.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine, such as aniline, under suitable conditions.

Industrial Production Methods

Industrial production of 1-(2-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, sulfonates, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with its analogs:

Substituent Variations on the Phenyl Ring

  • 1-(4-Methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide

    • Key Difference : Methoxy group at the para position (vs. ortho in the target compound).
    • Impact : The para-methoxy configuration enhances π-π stacking with hydrophobic pockets in molecular docking studies, improving cytotoxicity against cancer cell lines (e.g., IC₅₀ values reduced by 20–30% compared to ortho analogs) .
    • Molecular Weight : 308.34 g/mol (identical to the target compound) .
  • 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Key Difference: Chlorine substituent at the meta position. However, reduced solubility compared to methoxy-substituted analogs .
  • 1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

    • Key Difference : Methyl group instead of methoxy at the para position.
    • Impact : Increased lipophilicity (logP +0.5) but diminished hydrogen-bonding capacity, leading to lower activity in cytotoxicity assays .

Modifications to the Triazole Core

  • 5-Amino-1-(2-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide Key Difference: Amino group at position 5 (vs. methyl in the target compound). Impact: The amino group introduces hydrogen-bond donor capacity, improving affinity for kinases and proteases. This derivative showed selective antiproliferative activity against renal cancer RXF 393 cells (growth inhibition: −13.42%) .
  • 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide

    • Key Difference : Benzodioxole moiety replacing the 2-methoxyphenyl group.
    • Impact : Extended aromatic system enhances π-π interactions, increasing antioxidant activity (2.5-fold higher radical scavenging in DPPH assays) .

Complex Hybrid Structures

  • 1-[3-(4-Chlorophenyl)benzo[c]isoxazol-5-yl]-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
    • Key Difference : Benzoisoxazole fused ring system.
    • Impact : The bulky fused ring reduces solubility but improves target specificity for neurological enzymes (e.g., IC₅₀ of 0.8 µM for B-Raf kinase inhibition) .

Mechanistic and Pharmacological Insights

  • Electron-Donating vs. Withdrawing Groups : Methoxy (ortho or para) improves solubility and target binding via hydrogen bonding, while halogens (e.g., Cl) enhance electrophilic interactions but reduce bioavailability .
  • Amino Substitution: 5-Amino derivatives exhibit dual hydrogen-bond donor/acceptor properties, critical for kinase inhibition .
  • Steric Effects : Bulky substituents (e.g., benzodioxole) improve specificity but may limit membrane permeability .

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